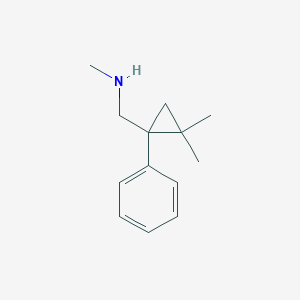

1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,2-dimethyl-1-phenylcyclopropyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-12(2)9-13(12,10-14-3)11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYQUZYIAHGRFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(CNC)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672368 | |

| Record name | 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884091-04-7 | |

| Record name | 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine

For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway for 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine. The synthesis is presented in a multi-step approach, commencing with the formation of the critical 2,2-dimethyl-1-phenylcyclopropane core via a phase-transfer catalyzed cyclopropanation. Subsequent sections detail the reduction of the nitrile intermediate to a primary amine, followed by N-methylation to yield the final product. This document is intended for researchers, scientists, and professionals in drug development, offering not just procedural steps, but also the underlying chemical principles, mechanistic insights, and practical considerations for each stage of the synthesis. The protocols are designed to be self-validating, with in-text citations to authoritative sources supporting the methodologies.

Introduction

The synthesis of novel psychoactive compounds and their analogs is a significant area of research in medicinal chemistry and pharmacology. This compound is a compound of interest due to its structural features, which include a sterically hindered cyclopropane ring and a methylated aminomethyl group. Understanding the synthesis of such molecules is crucial for the development of analytical standards, the study of structure-activity relationships, and the advancement of drug discovery programs. This guide presents a logical and efficient synthetic route, broken down into three key stages:

-

Synthesis of 2,2-Dimethyl-1-phenylcyclopropanecarbonitrile: The construction of the core cyclopropane structure.

-

Reduction to (2,2-Dimethyl-1-phenylcyclopropyl)methanamine: Conversion of the nitrile to the primary amine.

-

N-Methylation to this compound: The final methylation step.

Each stage will be discussed in detail, including the rationale behind the choice of reagents and reaction conditions.

Part 1: Synthesis of the Cyclopropane Core: 2,2-Dimethyl-1-phenylcyclopropanecarbonitrile

The cornerstone of this synthesis is the creation of the 2,2-dimethyl-1-phenylcyclopropane scaffold. A highly effective method for this is the cyclopropanation of phenylacetonitrile using a phase-transfer catalyst. This approach is advantageous due to its operational simplicity, mild reaction conditions, and the ability to bring together reactants from two immiscible phases.[1][2][3][4]

Reaction Principle

The reaction proceeds via the deprotonation of phenylacetonitrile at the benzylic position by a strong base, typically concentrated sodium hydroxide. The resulting carbanion is then alkylated by a suitable dihaloalkane. A phase-transfer catalyst, such as a quaternary ammonium salt, is essential to transport the hydroxide ions into the organic phase and the carbanion into the aqueous phase for the reaction to occur.[1][3]

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Phenylacetonitrile | 117.15 | 11.7 g | 0.1 |

| 1,2-Dibromo-2-methylpropane | 215.93 | 23.7 g | 0.11 |

| Tetrabutylammonium bromide (TBAB) | 322.37 | 3.22 g | 0.01 |

| Sodium Hydroxide (50% w/v aq. sol.) | 40.00 | 80 mL | 1.0 |

| Toluene | - | 100 mL | - |

Procedure:

-

To a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phenylacetonitrile (11.7 g, 0.1 mol), 1,2-dibromo-2-methylpropane (23.7 g, 0.11 mol), tetrabutylammonium bromide (3.22 g, 0.01 mol), and toluene (100 mL).

-

Heat the mixture to 70°C with vigorous stirring.

-

Slowly add the 50% sodium hydroxide solution (80 mL) dropwise over a period of 1 hour.

-

After the addition is complete, continue to stir the reaction mixture at 70°C for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and dilute with 100 mL of water.

-

Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2,2-dimethyl-1-phenylcyclopropanecarbonitrile.

Mechanism of Cyclopropanation

Caption: Phase-transfer catalyzed cyclopropanation.

Part 2: Reduction of Nitrile to Primary Amine

The next step involves the reduction of the nitrile group of 2,2-dimethyl-1-phenylcyclopropanecarbonitrile to a primary amine, yielding (2,2-dimethyl-1-phenylcyclopropyl)methanamine. A powerful and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄).[4][5][6][7]

Reaction Principle

Lithium aluminum hydride is a potent source of hydride ions (H⁻), which act as strong nucleophiles. The hydride attacks the electrophilic carbon of the nitrile group, and after a subsequent addition of another hydride and aqueous workup, the primary amine is formed.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,2-Dimethyl-1-phenylcyclopropanecarbonitrile | 171.24 | 17.1 g | 0.1 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 7.6 g | 0.2 |

| Anhydrous Diethyl Ether or THF | - | 300 mL | - |

| Sulfuric Acid (10% aq. sol.) | - | As needed | - |

| Sodium Hydroxide (20% aq. sol.) | - | As needed | - |

Procedure:

-

Set up a 500 mL three-necked flask with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

-

Carefully add lithium aluminum hydride (7.6 g, 0.2 mol) to 150 mL of anhydrous diethyl ether in the flask.

-

Dissolve 2,2-dimethyl-1-phenylcyclopropanecarbonitrile (17.1 g, 0.1 mol) in 150 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Slowly add the nitrile solution to the LiAlH₄ suspension with stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the nitrile peak).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of 7.6 mL of water, followed by 7.6 mL of 15% aqueous sodium hydroxide, and then 22.8 mL of water.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with diethyl ether.

-

Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to give the crude (2,2-dimethyl-1-phenylcyclopropyl)methanamine. The product can be purified by vacuum distillation.

Mechanism of Nitrile Reduction

Caption: Reduction of a nitrile to a primary amine with LiAlH₄.

Part 3: N-Methylation via Eschweiler-Clarke Reaction

The final step is the N-methylation of the primary amine to the desired N-methylmethanamine. The Eschweiler-Clarke reaction is a classic and highly efficient method for this transformation, using formaldehyde as the carbon source and formic acid as the reducing agent.[2][8][9][10] A key advantage of this reaction is that it avoids the formation of quaternary ammonium salts.[8]

Reaction Principle

The primary amine first reacts with formaldehyde to form an imine. The formic acid then protonates the imine, and the resulting iminium ion is reduced by a hydride transfer from the formate ion, which decomposes to carbon dioxide. This process is repeated to achieve dimethylation of a primary amine.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| (2,2-Dimethyl-1-phenylcyclopropyl)methanamine | 175.28 | 17.5 g | 0.1 |

| Formaldehyde (37% aq. sol.) | 30.03 | 16.2 mL | ~0.2 |

| Formic Acid (90%) | 46.03 | 9.2 mL | ~0.2 |

Procedure:

-

In a 100 mL round-bottom flask, place (2,2-dimethyl-1-phenylcyclopropyl)methanamine (17.5 g, 0.1 mol).

-

Add formaldehyde solution (16.2 mL, ~0.2 mol) to the amine.

-

Slowly add formic acid (9.2 mL, ~0.2 mol) to the mixture. The addition is exothermic.

-

Attach a reflux condenser and heat the mixture in a water bath at 80-90°C until the evolution of carbon dioxide ceases (typically 6-12 hours).

-

Cool the reaction mixture and make it alkaline by the careful addition of a 20% sodium hydroxide solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the ethereal extracts, wash with brine, and dry over anhydrous potassium carbonate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation.

Mechanism of the Eschweiler-Clarke Reaction

Sources

- 1. crdeepjournal.org [crdeepjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. phasetransfer.com [phasetransfer.com]

- 5. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 9. Simmons-Smith Reaction [organic-chemistry.org]

- 10. mdpi.org [mdpi.org]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a candidate molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from the moment of administration, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a detailed examination of the physicochemical profile of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine, a novel synthetic amine with potential applications in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals, offering not only the available data for this specific molecule but also a framework for the experimental determination of its key physicochemical parameters. The causality behind experimental choices and the importance of each property in the broader context of pharmaceutical sciences are emphasized throughout. A thorough characterization of these properties is a critical early step in any drug development program, as it can significantly impact formulation design and predict in vivo performance.[1][2]

Molecular Identity and Structure

A foundational aspect of any chemical investigation is the unambiguous identification of the molecule . This compound is a chiral molecule with a distinct cyclopropane scaffold.

Chemical Structure:

Caption: 2D structure of this compound

Key Identifiers:

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 884091-04-7 | [3] |

| Molecular Formula | C₁₃H₁₉N | [3] |

| Molecular Weight | 189 g/mol | [3] |

| Stereochemistry | Racemic | [3] |

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a critical determinant of a drug's ability to cross biological membranes and its potential for off-target binding.

A calculated logP value for this compound is available:

| Parameter | Value | Type | Source |

| logP | 3.31 | Calculated | [3] |

This value suggests that the compound is moderately lipophilic. A higher logP is often associated with better membrane permeability, but excessively high values can lead to poor aqueous solubility and increased metabolic clearance.

Experimental Determination of logP: The Shake-Flask Method

The gold standard for experimental logP determination is the shake-flask method, as described in OECD Guideline 107.[4][5]

Workflow for Shake-Flask logP Determination:

Caption: Workflow for logP determination by the shake-flask method.

Detailed Protocol:

-

Preparation of Solvents: Use high-purity n-octanol and water.

-

Pre-saturation: Saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.

-

Test Solution Preparation: Accurately weigh the test substance and dissolve it in the saturated n-octanol. The concentration should be chosen to be within the analytical detection limits and below the solubility limit in both phases.

-

Partitioning: Combine the n-octanol solution of the test substance with a known volume of saturated water in a suitable vessel.

-

Equilibration: Shake the vessel at a constant temperature (typically 25 °C) until equilibrium is reached. This can take several hours.

-

Phase Separation: Separate the two phases by centrifugation.

-

Analysis: Determine the concentration of the test substance in both the n-octanol and aqueous phases using a validated analytical method such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Aqueous Solubility

Aqueous solubility is a critical physicochemical property that influences a drug's dissolution rate and, consequently, its absorption and bioavailability.[6] Poor aqueous solubility is a major challenge in drug development.

Currently, there is no publicly available experimental data on the aqueous solubility of this compound.

Experimental Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[7][8]

Workflow for Shake-Flask Solubility Assay:

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Detailed Protocol:

-

Buffer Preparation: Prepare a buffer solution of the desired pH, typically phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of the solid test compound to a known volume of the buffer in a sealed container. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[6][7]

-

Phase Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter) or centrifugation.

-

Analysis: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a calibration curve prepared with known concentrations of the compound.[7]

-

Reporting: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound. For a basic compound like this compound, the pKa of its conjugate acid is a key determinant of its ionization state at different physiological pH values. The ionization state, in turn, significantly influences solubility, permeability, and receptor binding.[9]

There is no publicly available experimental pKa data for this compound. Based on the presence of the secondary amine, it is expected to be a basic compound.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[9][10][11][12]

Workflow for pKa Determination by Potentiometric Titration:

Caption: Workflow for pKa determination using potentiometric titration.

Detailed Protocol:

-

Solution Preparation: Prepare a solution of the test compound of known concentration (e.g., 1 mM) in a suitable solvent system. For compounds with low water solubility, co-solvents may be used, and the pKa in the aqueous phase can be extrapolated.[11] Prepare a standardized acidic titrant (e.g., 0.1 M HCl).

-

Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode. Add the titrant in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[12][13] The first or second derivative of the titration curve can be used to accurately locate the equivalence point.

Conclusion

The physicochemical properties of this compound, particularly its lipophilicity, aqueous solubility, and pKa, are critical to its potential as a drug candidate. While a calculated logP of 3.31 suggests moderate lipophilicity, experimental determination of this and other key parameters is essential for a comprehensive understanding of its biopharmaceutical properties. The protocols detailed in this guide provide a robust framework for obtaining these crucial data points. A thorough investigation into the physicochemical characteristics of this novel molecule will enable informed decisions in subsequent stages of drug development, from formulation design to the prediction of in vivo performance.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

S. Babic, A. J. M. Horvat, S. Mutic, M. Kastelan-Macan. Development of Methods for the Determination of pKa Values. Croatica Chemica Acta. 2007;80(4):459-470. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy. 2024;28(2):46-50. Available from: [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Journal of Physics: Conference Series. 2019;1341:032029. Available from: [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Labinsights. Physical and Chemical Characterization for APIs. Available from: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

-

OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]

-

Semantic Scholar. OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. Available from: [Link]

-

ResearchGate. Physicochemical properties of model active pharmaceutical ingredients (APIs) and excipients. Available from: [Link]

-

ResearchGate. Physicochemical properties of active pharmaceutical ingredients (APIs). Available from: [Link]

-

OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]

-

Pace Analytical. Characterization of Physicochemical Properties. Available from: [Link]

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. pacelabs.com [pacelabs.com]

- 3. You are being redirected... [hit2lead.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

"1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine NMR data"

An In-Depth Technical Guide to the Predicted Nuclear Magnetic Resonance (NMR) Spectra of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine

Introduction

This compound is a substituted cyclopropylamine derivative. The structural complexity, arising from a stereocenter, a strained three-membered ring, and multiple distinct proton and carbon environments, makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its characterization. This guide serves as a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this molecule. As a self-validating system, this document not only predicts spectral data but also explains the underlying principles and outlines the experimental and two-dimensional (2D) NMR methodologies required for unambiguous structural confirmation. This approach is designed for researchers and drug development professionals who require a deep understanding of how to approach the structural elucidation of novel small molecules.

Part 1: Molecular Structure and NMR Implications

The first step in any NMR analysis is a thorough examination of the molecule's structure to identify unique atomic environments and predict the number of expected signals.

The structure contains:

-

A Phenyl Group: Attached to a quaternary carbon of the cyclopropane ring.

-

A Gem-Dimethyl Group: Two methyl groups on C2 of the cyclopropane ring. Due to the adjacent chiral center (C1), these methyl groups are diastereotopic and thus expected to be chemically non-equivalent.

-

A Methylene Bridge (CH₂): Part of the cyclopropane ring (C3). The two protons on this carbon are also diastereotopic.

-

An N-methylmethanamine Side Chain: Comprising a methylene group attached to the chiral C1 and an N-methyl group.

This molecular asymmetry dictates that nearly all protons and carbons, even those that might appear equivalent at first glance, will have unique chemical shifts.

Caption: Labeled structure of this compound.

Part 2: Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is predicted to show distinct signals for each non-equivalent proton. The chemical environment, influenced by electronegativity, magnetic anisotropy, and steric effects, dictates the chemical shift (δ).

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Justification |

| Phenyl (Ar-H) | 7.20 - 7.45 | Multiplet (m) | 5H | Protons are subject to the deshielding ring current of the aromatic system. Overlapping signals are expected. |

| Methanamine (N-CH ₂) | 2.40 - 2.60 | AB quartet or two doublets (d) | 2H | These protons are diastereotopic due to the adjacent C1 stereocenter. They are adjacent to an electronegative nitrogen atom, shifting them downfield. |

| N-Methyl (N-CH ₃) | 2.20 - 2.35 | Singlet (s) | 3H | The methyl group is attached to nitrogen, causing a downfield shift compared to a standard alkyl methyl. It has no adjacent protons, resulting in a singlet. |

| gem-Dimethyl (C(CH ₃)₂) | 1.15 and 1.05 | Two singlets (s) | 3H each | These methyl groups are diastereotopic and will appear as two distinct singlets. Their upfield position is characteristic of shielded alkyl protons. |

| Cyclopropyl (C3-H ₂) | 0.80 - 1.00 and 0.40 - 0.60 | Two doublets of doublets (dd) or complex multiplets | 1H each | These protons are highly shielded due to the cyclopropane ring's own magnetic anisotropy. They are diastereotopic and will exhibit geminal coupling to each other and distinct cis/trans vicinal coupling to the C1-CH₂ protons, leading to complex splitting.[1] |

Causality Behind Predictions:

-

Aromatic Region: The phenyl group's ring current creates a local magnetic field that deshields the attached protons, moving them significantly downfield (δ > 7.0 ppm).[2]

-

Electronegativity: The nitrogen atom withdraws electron density from the adjacent N-CH₂ and N-CH₃ protons, deshielding them and shifting their signals to the δ 2.2-2.6 ppm region.[2]

-

Cyclopropane Shielding: The unique electronic structure of the cyclopropane ring induces a shielding effect, causing its protons to appear at unusually high-field (upfield) positions, often below δ 1.0 ppm.[1][3]

-

Diastereotopicity: The chiral center at C1 renders the protons of the adjacent C3-H₂ and the two gem-dimethyl groups non-equivalent. This non-equivalence is a direct consequence of the fixed spatial relationships in the molecule, resulting in separate signals for these groups.

Part 3: Predicted ¹³C NMR Spectrum Analysis

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom will produce a single peak. The chemical shift is primarily determined by the carbon's hybridization and the electronegativity of its neighbors.

| Carbon Assignment | Predicted δ (ppm) | Justification |

| Phenyl (Ar-C, ipso) | 140 - 145 | The quaternary aromatic carbon directly attached to the cyclopropane ring. Its chemical shift is influenced by the substitution. |

| Phenyl (Ar-C, ortho, meta, para) | 125 - 130 | Aromatic carbons in the sp² hybridization range. At least three distinct signals are expected.[4] |

| Methanamine (-C H₂-N) | 55 - 65 | This sp³ carbon is bonded to an electronegative nitrogen atom, causing a significant downfield shift.[5] |

| Cyclopropyl (C1, quaternary) | 35 - 45 | A quaternary sp³ carbon within a strained ring system. |

| N-Methyl (N-C H₃) | 30 - 40 | An sp³ carbon attached to nitrogen, shifted downfield from a typical alkane methyl. |

| gem-Dimethyl (-C (CH₃)₂) | 25 - 35 | The quaternary carbon of the cyclopropane ring bearing the two methyl groups. |

| gem-Dimethyl (C H₃) | 18 - 28 | Two distinct signals are predicted for the two diastereotopic methyl carbons.[4] |

| Cyclopropyl (-C H₂-) | 10 - 20 | The methylene carbon of the cyclopropane ring, appearing in the typical upfield region for strained ring carbons. |

Part 4: Experimental Design for Structural Verification

While 1D NMR provides essential data, a robust structural assignment requires 2D NMR experiments. This workflow ensures that every predicted correlation is empirically validated.

Caption: A standard workflow for NMR-based small molecule structure elucidation.

-

gCOSY (Gradient Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks. Crucially, it would show correlations between the diastereotopic protons of the cyclopropyl C3-H₂ and potentially weak correlations to the methanamine side chain protons, confirming their proximity in the spin system.

-

gHSQC (Gradient Heteronuclear Single Quantum Coherence): This is the cornerstone of assignment, creating a direct link between each proton and the carbon it is attached to. It would definitively assign the chemical shifts of the N-CH₂, N-CH₃, C3-H₂, and gem-dimethyl groups by correlating their proton and carbon signals.

-

gHMBC (Gradient Heteronuclear Multiple Bond Correlation): This experiment provides the final piece of the puzzle by showing correlations between protons and carbons that are 2-3 bonds away. Key expected correlations include:

-

From the gem-dimethyl protons (¹H) to the quaternary C1 and C2 carbons (¹³C).

-

From the phenyl protons (¹H) to the ipso-carbon and the C1 carbon of the cyclopropane ring.

-

From the N-methyl protons (¹H) to the N-CH₂ carbon (¹³C).

-

Part 5: Protocol for High-Quality NMR Data Acquisition

Acquiring reliable data requires careful sample preparation and parameter optimization. This protocol is designed to yield high-resolution spectra suitable for full structural assignment.

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound.

- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its single residual peak at δ 7.26 ppm, which does not typically interfere with aromatic signals.

- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition (400 MHz Spectrometer):

- Pulse Program: zg30 (A standard 30-degree pulse experiment).

- Spectral Width (SW): 20 ppm (centered around 5 ppm). This ensures all signals from TMS to aromatic protons are captured.

- Acquisition Time (AQ): ~3.0 seconds. A longer acquisition time provides better resolution.

- Relaxation Delay (D1): 2.0 seconds. This allows for nearly complete relaxation of protons, ensuring accurate integration.

- Number of Scans (NS): 16. This is usually sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

3. ¹³C{¹H} NMR Acquisition (100 MHz Spectrometer):

- Pulse Program: zgpg30 (A standard 30-degree pulse experiment with proton decoupling).

- Spectral Width (SW): 240 ppm (centered around 100 ppm). This covers the full range of expected organic carbon signals.

- Acquisition Time (AQ): ~1.2 seconds.

- Relaxation Delay (D1): 5.0 seconds. A longer delay is crucial for ensuring the proper detection and integration of quaternary carbons, which have longer relaxation times.

- Number of Scans (NS): 1024. A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope (~1.1%).[4]

4. 2D NMR Experiments (gCOSY, gHSQC, gHMBC):

- Standard, gradient-selected pulse programs available on the spectrometer software should be used.

- The spectral widths in both dimensions should be set to encompass all relevant ¹H and ¹³C signals identified in the 1D spectra.

- Optimization of the HMBC experiment's long-range coupling delay (typically set to detect correlations from J-couplings of 4-10 Hz) may be necessary to clearly resolve key correlations.

Conclusion

The NMR spectrum of this compound is predicted to be rich in detail, reflecting the molecule's complex and asymmetric structure. Key diagnostic features include the highly shielded signals of the cyclopropyl protons, the diastereotopic nature of the gem-dimethyl groups and C3-methylene protons, and the downfield shifts induced by the aromatic ring and nitrogen atom. While the predictive 1D data presented here provides a strong foundation for analysis, the definitive and authoritative structural confirmation relies on a comprehensive suite of 2D correlation experiments as outlined. This integrated approach of prediction, methodological rigor, and advanced verification represents a robust standard for chemical research.

References

Sources

Mass Spectrometric Analysis of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine: A Methodological Whitepaper

An In-Depth Technical Guide:

Abstract

The emergence of Novel Psychoactive Substances (NPS) presents a continuous challenge to forensic, clinical, and research laboratories. 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine is a designer compound whose structure suggests potential psychoactive properties, necessitating robust analytical methods for its identification and quantification. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive strategy for the mass spectrometric analysis of this compound. We delve into the foundational principles and practical application of both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This whitepaper moves beyond standard protocols to explain the causal reasoning behind methodological choices, from sample preparation to instrumental parameters. It outlines predicted fragmentation pathways under both Electron Ionization (EI) and Collision-Induced Dissociation (CID), providing a predictive framework for analysis in the absence of established library spectra. Detailed, self-validating experimental workflows are presented, ensuring scientific integrity and reproducibility.

Introduction and Compound Profile

The Evolving Landscape of Novel Psychoactive Substances (NPS)

The illicit drug market is characterized by the rapid introduction of NPS, synthesized to mimic the effects of controlled substances while evading existing regulations.[1] These compounds often feature subtle structural modifications to known drugs, creating significant analytical hurdles.[2] The development of sensitive and specific analytical methods is therefore critical for their detection in both biological and seized materials.[3][4]

Structural and Physicochemical Analysis

This compound is a structurally unique molecule. Its key features include:

-

A Phenylcyclopropyl Core: This rigid, strained ring system is known to influence metabolic stability and receptor binding.[5] The high degree of strain in the cyclopropane ring makes it a potential initiation site for fragmentation.[6]

-

A Secondary Amine Side Chain (-CH2-NH-CH3): This functional group is common to many stimulants and is a primary driver of the molecule's predicted fragmentation pattern, particularly through alpha-cleavage.

-

Gem-Dimethyl Substitution: These methyl groups add steric bulk and provide additional sites for fragmentation.

The structural similarity to phenethylamine-type stimulants necessitates its characterization.[7]

Table 1: Predicted Physicochemical Properties

| Property | Value | Significance for MS Analysis |

| Molecular Formula | C₁₃H₁₉N | Defines the monoisotopic mass. |

| Molecular Weight | 189.30 g/mol | Used for calculating concentrations. |

| Monoisotopic Mass | 189.15175 Da | Essential for High-Resolution Mass Spectrometry (HRMS) identification. |

| Predicted pKa | ~10.2 (Basic) | The basic amine readily accepts a proton, making it ideal for positive-mode ESI. |

| Predicted XLogP3 | ~2.8 | Indicates moderate lipophilicity, suitable for reverse-phase LC and LLE. |

Foundational Mass Spectrometric Approaches

The comprehensive analysis of a novel compound like this requires a multi-platform approach. Hyphenated mass spectrometric techniques are the gold standard due to their combination of separation power and detection sensitivity.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone of forensic analysis, particularly for volatile and semi-volatile compounds.[1][8] Its primary strength lies in the use of Electron Ionization (EI), which produces reproducible, information-rich fragmentation patterns that can be compared against extensive spectral libraries.[9] For many amphetamine-derived designer drugs, GC-MS provides a robust and reliable identification tool.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred method for NPS analysis, offering superior sensitivity and specificity, especially for compounds in complex biological matrices.[4][11] It excels at analyzing thermally labile or non-volatile compounds without the need for derivatization. Using soft ionization techniques like Electrospray Ionization (ESI), it typically generates a protonated molecular ion ([M+H]⁺) that can be isolated and fragmented to produce highly specific product ions for quantification via Multiple Reaction Monitoring (MRM).[3][12]

Proposed GC-MS Analysis Workflow

The following workflow is designed to provide confident qualitative identification of the target compound.

Rationale and Experimental Design

The goal of the GC-MS analysis is to obtain a clean, reproducible EI mass spectrum and a reliable retention time. The workflow is structured to isolate the basic amine from potential matrix interferences.

Caption: Proposed workflow for GC-MS analysis.

Detailed Protocol: Sample Preparation (LLE)

-

Aliquot: Pipette 1 mL of sample (e.g., urine, whole blood) into a 10 mL glass tube.

-

Internal Standard: Add an appropriate internal standard (e.g., cyclopropylamine-d5).[13]

-

Alkalinize: Add 100 µL of 5M Sodium Hydroxide (NaOH) to raise the pH > 10. This deprotonates the amine, increasing its solubility in organic solvent.

-

Extract: Add 4 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

-

Isolate: Transfer the upper organic layer to a clean tube.

-

Dry: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the residue in 100 µL of methanol for injection.

Instrumental Parameters

Table 2: Recommended GC-MS Parameters

| Parameter | Setting | Rationale |

| GC System | Agilent 8890 or equivalent | Standard, robust platform. |

| MS System | 5977B MSD or equivalent | Provides reliable full scan data. |

| Column | HP-5MS (30m x 0.25mm, 0.25µm) | Industry-standard, non-polar column suitable for a wide range of compounds. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas providing good chromatographic efficiency. |

| Inlet Temp. | 250°C | Ensures complete volatilization without thermal degradation. |

| Oven Program | Start at 80°C, hold 1 min, ramp 20°C/min to 280°C, hold 5 min | Provides good separation from matrix components. |

| Ion Source | Electron Ionization (EI) | Standard for library matching and structural elucidation. |

| EI Energy | 70 eV | Maximizes fragmentation and is the standard for all major spectral libraries. |

| Source Temp. | 230°C | Standard operating temperature. |

| Scan Range | 40 - 450 m/z | Covers the expected mass range of the parent compound and its fragments. |

Predicted EI Fragmentation Pathway

The EI fragmentation of this compound is predicted to be dominated by cleavage alpha to the nitrogen atom, a highly favorable process for amines.

Caption: Predicted EI fragmentation pathway.

-

m/z 58 (Base Peak): The most probable fragmentation is the cleavage of the bond between the cyclopropyl ring and the methylene bridge, resulting in the stable N-methylmethaniminium cation ([CH₂=NHCH₃]⁺). This is a classic alpha-cleavage pathway for secondary amines.

-

m/z 131: Cleavage of the same bond can also leave the charge on the larger fragment, resulting in the 2,2-dimethyl-1-phenylcyclopropyl cation.

-

m/z 91: Rearrangement of the phenyl-containing fragment can lead to the formation of the highly stable tropylium ion, a common fragment for compounds containing a benzyl moiety.

-

m/z 174: Loss of a methyl radical (•CH₃) from either the gem-dimethyl group or the N-methyl group is another possible fragmentation route.

Proposed LC-MS/MS Analysis Workflow

This workflow is optimized for high-sensitivity quantification and confirmation in complex matrices like blood or oral fluid.[11]

Rationale and Experimental Design

The objective is to develop a robust MRM method. This involves selecting a stable precursor ion and identifying at least two specific product ions for confident identification and quantification. The basic nature of the analyte makes it an excellent candidate for positive mode ESI.

Caption: Proposed workflow for LC-MS/MS analysis.

Detailed Protocol: Sample Preparation (Protein Precipitation)

-

Aliquot: Pipette 100 µL of sample (e.g., whole blood, plasma) into a microcentrifuge tube.

-

Internal Standard: Add an appropriate deuterated internal standard.

-

Precipitate: Add 300 µL of ice-cold acetonitrile. This denatures and precipitates proteins.

-

Vortex/Centrifuge: Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

-

Dilute: Transfer the supernatant to a new tube and dilute 1:1 with mobile phase A (see below) to ensure compatibility with the initial LC conditions.

-

Inject: Transfer to an autosampler vial for injection.

Instrumental Parameters

Table 3: Recommended LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| LC System | Shimadzu Nexera, Waters Acquity or equivalent | High-performance UPLC/UHPLC system. |

| MS System | SCIEX 6500+, Waters Xevo TQ or equivalent | Sensitive triple quadrupole for trace-level quantification. |

| Column | C18, 100 x 2.1 mm, 1.8 µm | Standard reverse-phase column for NPS analysis. |

| Mobile Phase A | Water + 0.1% Formic Acid | The acid promotes protonation of the analyte for ESI+. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reverse-phase. |

| Gradient | 5% B to 95% B over 8 minutes | A typical gradient for eluting compounds of moderate polarity. |

| Flow Rate | 0.4 mL/min | Standard flow for a 2.1 mm ID column. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | Optimal for basic compounds like amines. |

| Collision Gas | Argon | Standard inert gas for CID. |

Predicted CID Fragmentation and MRM Transitions

The precursor ion will be the protonated molecule, [M+H]⁺, at m/z 190.2. Collision-induced dissociation (CID) in the collision cell (Q2) will generate characteristic product ions.

Caption: Predicted CID fragmentation pathway from the [M+H]⁺ precursor.

Table 4: Proposed MRM Transitions for Quantification and Confirmation

| Transition | Proposed Use | Predicted Origin |

| 190.2 -> 133.1 | Quantifier | Loss of the neutral N-methylmethanamine side chain (CH₂NHCH₃). This is often a stable, high-intensity fragment. |

| 190.2 -> 91.1 | Qualifier | Formation of the tropylium ion. Provides high structural specificity. |

| 190.2 -> 59.1 | Qualifier 2 | Formation of the protonated N-methylmethanamine fragment. |

Note: The optimal collision energies for each transition must be determined empirically by infusing a standard solution of the analyte.

Method Validation and Quality Control

For the described protocols to be trustworthy, they must be subjected to a rigorous validation process.

A Self-Validating System

A robust analytical method should be validated to demonstrate it is fit for its intended purpose. Key parameters ensure the data produced is reliable, reproducible, and accurate.

Table 5: Key Validation Parameters

| Parameter | Definition | Acceptance Criteria (Typical) |

| Selectivity | Ability to differentiate the analyte from other matrix components. | No interfering peaks at the analyte's retention time in blank samples. |

| Linearity | Proportionality of instrument response to analyte concentration. | Calibration curve with R² ≥ 0.99. |

| LOD/LOQ | Lowest concentration that can be reliably detected/quantified. | S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ. |

| Accuracy | Closeness of measured value to the true value. | Within ±20% of the nominal value (±25% at LOQ). |

| Precision | Closeness of replicate measurements. | Coefficient of Variation (CV) ≤ 20% (≤25% at LOQ). |

| Matrix Effect | Ion suppression or enhancement from co-eluting matrix components. | Assessed by comparing response in solvent vs. post-extraction spiked matrix. |

Conclusion

The mass spectrometric analysis of this compound can be effectively achieved through a complementary dual-platform approach. GC-MS with electron ionization provides a powerful tool for initial identification through characteristic fragmentation, particularly the expected base peak at m/z 58. For sensitive quantification and unambiguous confirmation, LC-MS/MS with electrospray ionization and MRM detection is the superior technique. The predictive fragmentation pathways and detailed protocols outlined in this guide provide a robust starting point for researchers to develop and validate methods for the detection of this and structurally similar novel psychoactive substances. This predictive, first-principles approach is essential for staying ahead in the dynamic field of NPS analysis.

References

- [Author], [Year]. Analysis of designer drugs in human blood using gas chromatography-mass spectrometry. [Journal Name]. [URL]

-

Giorgetti, R., et al. (2017). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Forensic Sciences. [Link]

-

SCIEX, [Year]. Novel Psychoactive Substances (NPS) analysis. SCIEX Technical Note. [Link]

-

Bishop, S. C., et al. (2014). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. LCGC International. [Link]

-

Lopez-Avila, V. (2013). Identification of Designer Drugs using Gas Chromatography High-Resolution Mass Spectrometry and A Soft-Ionization Source. Journal of Forensic Science & Criminology. [Link]

-

Small, D. M., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology. [Link]

-

Di Trana, A., et al. (2021). The targeted analysis of New Psychoactive Substances in oral fluid through chromatographic-spectrometric methods. European Review for Medical and Pharmacological Sciences. [Link]

-

Shaner, R. L., et al. (2016). Screening of Novel Psychoactive Substances in Postmortem Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS). Journal of Analytical Toxicology. [Link]

-

Wiley Science Solutions, (2024). Mass Spectra of Designer Drugs 2025. Wiley Spectral Libraries. [Link]

-

Zidkova, M., et al. (2014). Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology. [Link]

-

NIST, [Year]. Cyclopropylamine Mass Spectrum. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information, [Year]. Cyclopropylamine. PubChem Compound Summary. [Link]

-

Hooper, N. K., & Law, J. H. (1968). Mass spectrometry of derivatives of cyclopropene fatty acids. Journal of Lipid Research. [Link]

-

Molecularinfo.com, [Year]. This compound. Chemical Information. [Link]

-

Potapov, V. A., et al. (2002). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC. [Link]

-

National Center for Biotechnology Information, [Year]. (2-Phenylcyclopropyl)methanamine. PubChem Compound Summary. [Link]

-

Gardarsdottir, H., [Year]. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. [Link]

-

Goud, B. S., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. BMC Chemistry. [Link]

-

National Center for Biotechnology Information, [Year]. Methanamine, N-(phenylmethylene)-. PubChem Compound Summary. [Link]

-

National Center for Biotechnology Information, [Year]. N-methyl-N-(2-methylpropyl)-1-propanamine. PubChem Compound Summary. [Link]

-

Frizzo, C. P., et al. (2017). Scheme 15. Fragmentation of the [M-NO2]+ of methyl-1-nitropyrazoles. ResearchGate. [Link]

-

Zombou, A. A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules. [Link]

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Psychoactive Substances (NPS) analysis [sciex.com]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Mass Spectra of Designer Drugs 2025 - Wiley Science Solutions [sciencesolutions.wiley.com]

- 10. researchgate.net [researchgate.net]

- 11. iris.uniroma1.it [iris.uniroma1.it]

- 12. scispace.com [scispace.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

"crystallography of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine"

An In-Depth Technical Guide to the Prospective Crystallographic Analysis of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, field-proven methodology for the complete crystallographic characterization of the novel compound this compound. As of the date of this publication, a crystal structure for this specific molecule has not been reported in the public domain. Therefore, this document serves as a prospective guide, detailing the necessary steps from synthesis and purification to single-crystal X-ray diffraction (SC-XRD) analysis, structure solution, and final data interpretation. The protocols herein are designed to be self-validating systems, grounded in authoritative standards set by the International Union of Crystallography (IUCr), ensuring the generation of a high-quality, publishable crystal structure.

Introduction: The Rationale for Structural Elucidation

This compound is a synthetic amine featuring a sterically hindered cyclopropane ring directly attached to a phenyl group and a methylaminomethyl side chain. While its specific pharmacological profile is not publicly documented, its structural motifs are reminiscent of compounds with activity in the central nervous system. The precise three-dimensional arrangement of its constituent atoms—the molecule's conformation, stereochemistry, and potential for intermolecular interactions—is critical for understanding its structure-activity relationship (SAR), receptor binding affinity, and metabolic stability.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic-level structure of small organic molecules.[1] A high-quality crystal structure provides definitive proof of chemical identity and offers invaluable insights into the solid-state properties of a compound. This guide provides the expert-driven workflow to achieve this goal for the title compound.

Part I: Synthesis and Purification of Crystallization-Grade Material

The prerequisite for any successful crystallization experiment is the availability of highly pure material (>99%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disordered or unusable crystals. A plausible and efficient synthetic route is reductive amination.[2]

Proposed Synthetic Pathway

The synthesis can be envisioned in two key steps starting from the commercially available (2,2-dimethyl-1-phenylcyclopropyl)methanamine.

Caption: Proposed synthesis via reductive amination.

Detailed Synthesis Protocol

-

Step 1: Imine Formation. To a solution of (2,2-dimethyl-1-phenylcyclopropyl)methanamine (1.0 eq) in methanol (MeOH, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add aqueous formaldehyde (37 wt. %, 1.1 eq).

-

Causality: The reaction is typically rapid at room temperature. The slight excess of formaldehyde ensures complete conversion of the primary amine. Methanol is an excellent solvent for both reactants and the subsequent reduction step.

-

-

Step 2: Reduction to the Secondary Amine. Stir the reaction mixture for 1 hour at room temperature to ensure complete imine formation. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.

-

Causality: Sodium borohydride is a mild and selective reducing agent for imines.[3] Adding it portion-wise at 0 °C controls the exothermic reaction and prevents potential side reactions. A more selective reagent like sodium cyanoborohydride (NaBH₃CN) can also be used, which has the advantage of reducing the iminium ion in situ as it forms, even at neutral pH.[3]

-

-

Step 3: Work-up and Purification. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Step 4: Final Purification. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane (DCM) and methanol to afford the pure secondary amine. Confirm identity and purity (>99%) by ¹H NMR, ¹³C NMR, and LC-MS.

Part II: The Crystallization Workflow

Growing high-quality single crystals is often the most challenging step.[1] It is an empirical process that requires screening a wide range of conditions. A high-throughput approach using small amounts of material is most efficient.

High-Throughput Crystallization Screening

This protocol utilizes the principle of creating a supersaturated solution from which the compound will slowly precipitate in a crystalline form.

Caption: High-throughput crystallization screening workflow.

Step-by-Step Crystallization Protocol

-

Solvent Selection: Choose a diverse set of at least 12-24 solvents covering a range of polarities and functionalities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, acetonitrile, water).

-

Prepare Stock Solution: Prepare a concentrated stock solution of the purified amine in a volatile and good solvent, such as dichloromethane or ethyl acetate.

-

Set up Crystallization Plates: Using a 24- or 96-well microplate, dispense a small amount (e.g., 1-5 mg) of the solid compound into each well. Alternatively, dispense a small volume of the stock solution and allow the solvent to evaporate.

-

Dispense Solvents: Add different solvents or binary solvent mixtures to each well to find conditions where the compound is sparingly soluble.

-

Apply Crystallization Methods:

-

Slow Evaporation: For wells where the compound fully dissolves, cover the plate with a sealing film and pierce small holes over the wells to allow for slow solvent evaporation.[4]

-

Vapor Diffusion: In a sealed chamber, place vials containing the dissolved compound next to a larger reservoir of an "anti-solvent" (a solvent in which the compound is insoluble, but is miscible with the dissolving solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[4]

-

Slow Cooling: For solvents where solubility is significantly temperature-dependent, heat the plate to dissolve the compound, then allow it to cool slowly to room temperature, followed by transfer to a 4°C refrigerator.

-

-

Incubation and Monitoring: Store the plates in a vibration-free environment and monitor them periodically (daily, then weekly) under a microscope for crystal growth.

Part III: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable crystals are obtained (typically 0.1-0.4 mm in size with sharp edges and no visible cracks), the next step is to collect the diffraction data.[5]

Data Collection Protocol

-

Crystal Selection and Mounting: Under a microscope, select a well-formed single crystal. Using a micromanipulator, pick up the crystal with a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically 100 K).

-

Causality: Flash-cooling vitrifies the solvent around the crystal and minimizes thermal motion of the atoms, resulting in higher quality diffraction data.

-

-

Mounting on Diffractometer: Mount the cryo-loop on the goniometer head of the diffractometer.

-

Crystal Centering: Use the diffractometer's video microscope to precisely center the crystal in the X-ray beam.[6]

-

Unit Cell Determination: Collect a few initial diffraction images (frames) to locate diffraction spots. Use the positions of these spots to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the unit cell and crystal symmetry, the instrument software will calculate an optimized strategy to collect a complete and redundant dataset. This involves a series of scans where the crystal is rotated through different angles (e.g., ω-scans) while being irradiated with X-rays.[7]

-

Trustworthiness: The goal is to measure the intensity of every unique reflection multiple times (high redundancy) to the highest possible resolution, ensuring data accuracy and reliability.[7]

-

-

Data Integration and Scaling: After collection, the raw diffraction images are processed. The intensity of each reflection is integrated, and corrections are applied for experimental factors (e.g., Lorentz factor, polarization). The data is then scaled to place all measurements on a consistent scale.

Part IV: Structure Solution, Refinement, and Validation

The final stage involves converting the collected diffraction data into a 3D atomic model.

Caption: The iterative cycle of crystal structure solution and refinement.

Structure Solution and Refinement Protocol

-

Structure Solution: Using software like SHELXT or Olex2, apply direct or dual-space methods to the reflection data to determine the initial phases and generate an initial electron density map.[8] This typically reveals the positions of most non-hydrogen atoms.

-

Model Building and Refinement:

-

Assign atom types (C, N) to the electron density peaks.

-

Initiate an iterative process of least-squares refinement using a program like SHELXL.[9] In each cycle, the atomic positions and thermal displacement parameters are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.

-

Use difference Fourier maps (Fo-Fc) to locate missing atoms, such as hydrogen atoms, which appear as small positive peaks in the electron density.

-

Refine the model anisotropically, allowing thermal motion to be modeled as ellipsoids rather than spheres.

-

-

Validation: The quality of the final model is assessed using several metrics, including the R1 factor (a measure of the agreement between observed and calculated structure factors) and the Goodness of Fit (GoF). A final validation check is performed using the IUCr's checkCIF service to ensure the data complies with publication standards.[10][11]

Data Presentation and Deposition

The final crystallographic data should be summarized in standardized tables and the complete dataset deposited in a public repository.

Illustrative Data Tables

Table 1: Example Crystal Data and Structure Refinement for this compound. (Note: Data are hypothetical placeholders.)

| Parameter | Value |

| Empirical formula | C₁₃H₁₉N |

| Formula weight | 189.30 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 12.456(5) Å, β = 98.765(4)° | |

| c = 9.876(3) Å, γ = 90° | |

| Volume | 1228.9(8) ų |

| Z, Calculated density | 4, 1.023 Mg/m³ |

| F(000) | 416 |

| Crystal size | 0.30 x 0.25 x 0.20 mm³ |

| θ range for data collection | 2.50 to 27.50° |

| Reflections collected | 9876 |

| Independent reflections | 2543 [R(int) = 0.034] |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |

| Goodness-of-fit on F² | 1.05 |

Data Deposition

Upon completion and validation, the Crystallographic Information File (CIF) and structure factor data must be deposited with the Cambridge Crystallographic Data Centre (CCDC).[12][13] This ensures the data is preserved, publicly accessible, and citable, contributing to the global scientific knowledge base.[14] A deposition number will be issued, which should be included in any publication reporting the structure.

References

-

Deposit a Structure in the CSD. (n.d.). CCDC. Retrieved from [Link]

-

Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved from [Link]

-

Crystallization of Small Molecules. (n.d.). Retrieved from [Link] (Note: Specific document link is not stable, general domain provided)

-

Crystallographic Information Framework. (n.d.). International Union of Crystallography. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Grokipedia. Retrieved from [Link]

-

Chemical crystallisation. (n.d.). SPT Labtech. Retrieved from [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1615–1623. Retrieved from [Link]

-

Deposit. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

-

de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1338–1343. Retrieved from [Link]

-

Deposit. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

-

Advanced crystallisation methods for small organic molecules. (2023). University of Southampton ePrints. Retrieved from [Link]

- Process for the manufacture of cyclopropylamine. (1986). Google Patents.

-

International Union of Crystallography (IUCr). (n.d.). International Science Council. Retrieved from [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Wikipedia. Retrieved from [Link]

-

Single Crystal XRD: Data Acquisition and Structure Solving. (2017). University of Saskatchewan. Retrieved from [Link]

-

Publication standards for crystal structures. (2011). International Union of Crystallography. Retrieved from [Link]

-

Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. (2015). IMSERC. Retrieved from [Link]

-

Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021). IMSERC. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). DATACC. Retrieved from [Link]

-

Refinement of crystal structures. (n.d.). Oxford Academic. Retrieved from [Link]

-

Structure solution and refinement: introductory strategies. (n.d.). Retrieved from [Link]

-

Data Availability Statements. (n.d.). Springer Nature. Retrieved from [Link]

-

Guidelines for Single Crystal X-Ray Diffraction Testing. (2026). Oreate AI Blog. Retrieved from [Link]

-

Data Collection for Crystallographic Structure Determination. (2010). PMC - PubMed Central - NIH. Retrieved from [Link]

- Process for the manufacture of cyclopropylamine. (1986). Google Patents.

-

New and easy route to primary cyclopropylamines from nitriles. (2001). Organic Chemistry Portal. Retrieved from [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]

-

Refinement of X-ray Crystal Structures. (n.d.). Stanford University. Retrieved from [Link]

-

Reductive Amination. (2023). YouTube. Retrieved from [Link]

-

Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

-

Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. (n.d.). DOI. Retrieved from [Link]

-

Reductive Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

This compound. (n.d.). molecularinfo.com. Retrieved from [Link]

- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (2017). Google Patents.

-

A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. (2005). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. sptlabtech.com [sptlabtech.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sssc.usask.ca [sssc.usask.ca]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. imserc.northwestern.edu [imserc.northwestern.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. iucr.org [iucr.org]

- 11. iucr.org [iucr.org]

- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 13. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 14. Data Availability Statements | Publish your research | Springer Nature [springernature.com]

In Silico Modeling of 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 1-(2,2-dimethyl-1-phenylcyclopropyl)-N-methylmethanamine, a novel psychoactive substance candidate. Recognizing the prevalence of the cyclopropylamine moiety in centrally active agents, particularly monoamine oxidase (MAO) inhibitors, this document outlines a systematic computational approach to characterize its potential as a therapeutic agent. We will explore its physicochemical properties, predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and investigate its binding affinity and dynamics with its putative biological targets, MAO-A and MAO-B. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step protocols for key computational experiments.

Introduction: The Rationale for In Silico Investigation

The unique structural features of this compound, specifically the strained cyclopropane ring coupled with a phenyl and a methylaminomethyl group, suggest a potential for interaction with biological targets within the central nervous system (CNS). The cyclopropylamine scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in the development of antidepressants and other psychoactive drugs.[1] Given the structural similarities to known monoamine oxidase inhibitors (MAOIs), a primary hypothesis for its mechanism of action is the inhibition of MAO-A and/or MAO-B, enzymes critical for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[2]

In silico modeling offers a rapid, cost-effective, and ethically sound approach to preliminary drug discovery and development.[3] By employing a suite of computational tools, we can build a comprehensive profile of a candidate molecule, predicting its behavior from systemic circulation to target interaction at an atomic level. This guide will detail a multi-faceted in silico workflow, encompassing ADMET profiling, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations.

Foundational Analysis: Physicochemical and ADMET Profiling

Prior to engaging in complex and computationally expensive simulations, a foundational understanding of the molecule's drug-like properties is essential. This is achieved through the prediction of its physicochemical characteristics and its ADMET profile. For this purpose, we will utilize freely accessible and validated web-based tools, such as SwissADME and pkCSM.[4][5][6][7][8]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, which are crucial for its pharmacokinetic behavior.

| Property | Predicted Value | Significance |

| Molecular Formula | C13H19N | Basic molecular information |

| Molecular Weight | 189.30 g/mol | Influences absorption and distribution |

| LogP (octanol/water partition coefficient) | 2.80 | Indicates lipophilicity and ability to cross cell membranes |

| Water Solubility | Moderately soluble | Affects formulation and absorption |

| H-bond Donors | 1 | Influences binding interactions and solubility |

| H-bond Acceptors | 1 | Influences binding interactions and solubility |

| Rotatable Bonds | 3 | Relates to conformational flexibility |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | Predicts cell permeability |

Data predicted using SwissADME and pkCSM web servers.[4][5][6][7][8]

ADMET Prediction

The predicted ADMET profile provides insights into the likely fate of the compound in a biological system.

| ADMET Parameter | Prediction | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Caco-2 Permeability | High | Likely to be well-absorbed from the gut |

| P-glycoprotein Substrate | No | Reduced likelihood of efflux from target cells |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes | Indicates potential for CNS activity |

| CNS Permeability | High | Further supports potential for CNS effects |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via this pathway |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions via this pathway |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this pathway |

| Excretion | ||

| Renal OCT2 Substrate | No | Primary excretion route may not be via this transporter |

| Toxicity | ||

| AMES Toxicity | No | Low likelihood of being mutagenic |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

| Hepatotoxicity | Yes | Potential for liver toxicity, requires further investigation |

Predictions were generated using the pkCSM and SwissADME web servers.[4][5][6][7][8] The prediction of potential hepatotoxicity warrants careful consideration and would be a key area for experimental validation.

Target Interaction Modeling: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions.[9] Based on our hypothesis, we will dock this compound into the active sites of human MAO-A and MAO-B.

Receptor and Ligand Preparation

Receptor Selection and Preparation: High-resolution crystal structures of human MAO-A and MAO-B are available in the Protein Data Bank (PDB). For this study, we will use:

Protocol for Receptor Preparation:

-

Download the PDB files from the RCSB PDB database.

-

Remove water molecules and any co-crystallized ligands or ions.

-

Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software package (e.g., AutoDockTools, Chimera, Schrödinger Maestro).

-

Define the binding pocket (grid box) based on the location of the co-crystallized inhibitor in the original PDB structure.

Ligand Preparation:

-

Generate the 3D structure of this compound from its SMILES string (CNCC1(C(C)(C)C1)c2ccccc2) using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define rotatable bonds.

Docking Workflow

Caption: Molecular docking workflow.

Interpretation of Docking Results

The output of the docking simulation will be a set of binding poses ranked by their predicted binding affinity (e.g., in kcal/mol). The top-ranked poses should be visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the active site. A lower binding energy suggests a more favorable interaction. The relative binding energies for MAO-A and MAO-B will provide an initial prediction of the compound's selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[2] This allows for the prediction of the activity of novel compounds based on their structural features. We will construct a QSAR model for MAO-A and MAO-B inhibition to predict the potency of our target molecule.

Dataset Curation

A crucial step in QSAR modeling is the collection of a high-quality dataset of known MAO inhibitors with their corresponding biological activities (e.g., IC50 or Ki values). Data can be sourced from databases like ChEMBL and PubChem, as well as from the scientific literature.[1][3][13] The dataset should be diverse in terms of chemical structure and span a wide range of activity values.

QSAR Modeling Workflow

Caption: QSAR modeling workflow.

Step-by-Step QSAR Protocol

-

Data Collection: Compile a list of at least 30-50 diverse MAO-A and MAO-B inhibitors with consistent IC50 values.

-

Descriptor Calculation: For each molecule in the dataset, calculate a range of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) using software like PaDEL-Descriptor or Mordred.

-

Data Splitting: Randomly divide the dataset into a training set (typically 70-80% of the data) and a test set.

-

Model Building: Use the training set to build a statistical model using methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest (RF).

-

Model Validation:

-